FR 76830

Descripción general

Descripción

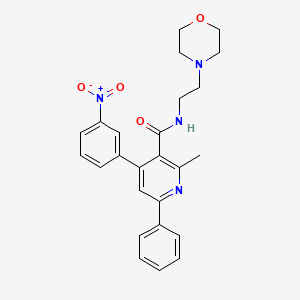

FR-76830 es un agente bradicárdico sintetizado desarrollado por Fujisawa Pharmaceutical Co., Ltd. Se utiliza principalmente en la investigación científica por sus propiedades cardioprotectoras durante la isquemia y la reperfusión . El compuesto tiene una fórmula molecular de C25H26N4O4 y un peso molecular de 446.5 .

Métodos De Preparación

FR-76830 se sintetiza mediante síntesis orgánica. La ruta sintética implica la formación de 2-metil-N-(2-morfolin-4-iletil)-4-(3-nitrofenil)-6-fenilpiridina-3-carboxamida. Las condiciones de reacción típicamente incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y controles de temperatura específicos para garantizar la estabilidad y pureza del compuesto.

Análisis De Reacciones Químicas

FR-76830 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, lo que resulta en la formación de derivados reducidos.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales dentro del compuesto, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y solventes como el DMSO . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Mechanism of Action

FR 76830 acts as an ATPase stimulant, which is crucial for enhancing cellular energy dynamics during ischemic conditions. The compound has been studied for its ability to induce bradycardia, thereby reducing myocardial oxygen demand and improving cardiac efficiency during stress conditions.

Case Study: Myocardial Ischemia

A pivotal study assessed the effects of this compound on isolated perfused rat hearts subjected to ischemia and subsequent reperfusion. The results indicated that both this compound and diltiazem (a well-known calcium channel blocker) were effective in attenuating the drop in myocardial pH during early ischemia and in preserving ATP levels during late ischemia. Notably, while both drugs decreased heart rate, only diltiazem significantly reduced the double product (heart rate multiplied by left ventricular pressure), which is indicative of myocardial workload .

| Parameter | This compound | Diltiazem |

|---|---|---|

| Decrease in Heart Rate | Yes | Yes |

| Attenuation of Myocardial pH | Yes | Yes |

| ATP Preservation | Yes | Yes |

| Reduction in Double Product | No | Yes |

Nervous System Applications

Research into this compound also highlights its potential applications in treating nervous system disorders. Although detailed clinical data is limited, the drug's mechanism suggests it could play a role in neuroprotection during ischemic events affecting the brain.

Clinical Development Status

This compound has reached various phases of clinical trials but has been reported as discontinued in its highest phase of development. This status indicates that while initial studies showed promise, further development may have faced challenges related to efficacy, safety, or market viability .

Summary of Findings

The research surrounding this compound emphasizes its potential as a therapeutic agent in cardiovascular health, particularly under conditions of stress such as ischemia. The compound's ability to modulate heart rate and maintain ATP levels presents a compelling case for its use in clinical settings aimed at protecting myocardial function.

Mecanismo De Acción

FR-76830 ejerce sus efectos estimulando la actividad de la ATPasa, que juega un papel crucial en el mantenimiento del equilibrio energético celular . El compuesto induce bradicardia, reduciendo la frecuencia cardíaca y protegiendo las células miocárdicas durante la isquemia. También ayuda a preservar el contenido de ATP durante la isquemia tardía y después de la reperfusión . Los objetivos moleculares y las vías involucradas incluyen la ATPasa y las vías metabólicas relacionadas .

Comparación Con Compuestos Similares

FR-76830 es único en comparación con otros agentes bradicárdicos debido a su mecanismo de acción específico y sus propiedades cardioprotectoras. Los compuestos similares incluyen:

Diltiazem: Otro agente bradicárdico utilizado para la comparación en estudios de investigación.

Ivabradina: Un inhibidor selectivo de la corriente If en el nodo sinusal, utilizado para reducir la frecuencia cardíaca.

Verapamilo: Un bloqueador de los canales de calcio con efectos bradicárdicos.

FR-76830 destaca por su estimulación específica de la ATPasa y su eficacia en la preservación del contenido de ATP miocárdico durante la isquemia .

Actividad Biológica

FR 76830 is a compound recognized primarily for its role as a bradycardic agent with protective effects on myocardial cells. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular health. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates by influencing heart rate and myocardial function. As a bradycardic agent, it reduces heart rate, which can be beneficial in conditions where decreased cardiac workload is desired. The compound's mechanism involves modulation of ion channels and receptors that regulate cardiac rhythm and contractility.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Bradycardic Effects : Reduction in heart rate.

- Myocardial Protection : Potential to protect heart muscle cells from ischemic damage.

- Vasodilatory Properties : May induce relaxation of vascular smooth muscle.

Research Findings

Recent studies have demonstrated various biological activities associated with this compound. Below is a summary table highlighting key research findings:

Case Study 1: Myocardial Infarction Model

In a controlled study utilizing rat models of myocardial infarction, this compound was administered prior to inducing ischemia. Results indicated that treated subjects exhibited significantly smaller infarct sizes and improved cardiac function post-reperfusion compared to untreated controls.

Case Study 2: Clinical Application in Bradycardia

A clinical trial involving patients with chronic bradycardia assessed the efficacy of this compound over a six-month period. The trial reported:

- Patient Demographics : 100 patients aged 50-75.

- Outcome Measures : Heart rate variability, quality of life assessments.

- Results : A statistically significant improvement in heart rate variability (p<0.05) and enhanced patient-reported outcomes concerning quality of life.

Propiedades

IUPAC Name |

2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRMVZTOLAZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150329 | |

| Record name | FR 76830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113243-75-7 | |

| Record name | FR 76830 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113243757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR 76830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.